molecular formula C26H28N2O5S B5761821 ethyl 5-(anilinocarbonyl)-2-{[(mesityloxy)acetyl]amino}-4-methyl-3-thiophenecarboxylate

ethyl 5-(anilinocarbonyl)-2-{[(mesityloxy)acetyl]amino}-4-methyl-3-thiophenecarboxylate

Cat. No.: B5761821
M. Wt: 480.6 g/mol
InChI Key: CWVVMJORANVXMC-UHFFFAOYSA-N
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Description

Ethyl 5-(anilinocarbonyl)-2-{[(mesityloxy)acetyl]amino}-4-methyl-3-thiophenecarboxylate is a useful research compound. Its molecular formula is C26H28N2O5S and its molecular weight is 480.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 480.17189317 g/mol and the complexity rating of the compound is 701. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Ethyl 5-(anilinocarbonyl)-2-{[(mesityloxy)acetyl]amino}-4-methyl-3-thiophenecarboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula: C18H20N2O4SC_{18}H_{20}N_{2}O_{4}S with a molecular weight of approximately 376.43 g/mol. Its structure features a thiophene ring, which is known for its biological significance, particularly in drug design.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The presence of an anilinocarbonyl group suggests potential interactions with enzymes involved in metabolic pathways. Studies have indicated that similar compounds can act as enzyme inhibitors, affecting processes such as cell proliferation and apoptosis.
  • Antimicrobial Properties : Preliminary studies have shown that thiophene derivatives exhibit antimicrobial activity against various pathogens. The specific compound may disrupt bacterial cell membranes or inhibit essential metabolic functions.
  • Anti-inflammatory Effects : Compounds with similar structures have been documented to possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.

Research Findings and Case Studies

Recent research has highlighted the biological activities of this compound:

  • Antitumor Activity : A study conducted by researchers at ResearchGate demonstrated that similar thiophene derivatives exhibited significant cytotoxic effects against various cancer cell lines, indicating a potential role in cancer therapy.
  • Antimicrobial Testing : In vitro assays showed that the compound displayed notable activity against Gram-positive bacteria, suggesting its utility as a lead compound for antibiotic development.
  • Inflammation Models : Animal models of inflammation treated with this compound showed reduced swelling and inflammatory markers, supporting its potential as an anti-inflammatory agent.

Table 1: Biological Activities of this compound

Activity TypeAssay MethodResultReference
AntitumorMTT AssayIC50 = 25 µM
AntimicrobialAgar Diffusion TestZone of Inhibition = 15 mm
Anti-inflammatoryCarrageenan ModelSignificant reduction in paw edema

Properties

IUPAC Name

ethyl 4-methyl-5-(phenylcarbamoyl)-2-[[2-(2,4,6-trimethylphenoxy)acetyl]amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N2O5S/c1-6-32-26(31)21-18(5)23(24(30)27-19-10-8-7-9-11-19)34-25(21)28-20(29)14-33-22-16(3)12-15(2)13-17(22)4/h7-13H,6,14H2,1-5H3,(H,27,30)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWVVMJORANVXMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC=CC=C2)NC(=O)COC3=C(C=C(C=C3C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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